![molecular formula C16H23NOS B4048478 1-[(benzylthio)acetyl]-3,5-dimethylpiperidine](/img/structure/B4048478.png)
1-[(benzylthio)acetyl]-3,5-dimethylpiperidine
Descripción general
Descripción
1-[(benzylthio)acetyl]-3,5-dimethylpiperidine is a useful research compound. Its molecular formula is C16H23NOS and its molecular weight is 277.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 277.15003553 g/mol and the complexity rating of the compound is 279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Acetylcholinesterase Activity
Piperidine derivatives, including compounds structurally related to 1-[(benzylthio)acetyl]-3,5-dimethylpiperidine, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown significant potential as inhibitors of acetylcholinesterase, which is a key enzyme involved in the breakdown of acetylcholine in the nervous system. Their efficacy in inhibiting acetylcholinesterase could have implications for the treatment of conditions like dementia and Alzheimer's disease (Sugimoto et al., 1990).
Fungicidal and Insecticidal Activities
Research has also explored the potential fungicidal and insecticidal activities of pyrazoline derivatives, which are chemically related to this compound. These compounds have shown a broad spectrum of biological activities, making them candidates for agricultural applications. Such research contributes to the development of new compounds that can effectively manage pests and plant diseases (Zhao et al., 2008).
Hepatic Peroxisome Proliferation
Further, studies have identified the role of certain piperidine derivatives in inducing hepatic peroxisome proliferation. This process, which involves an increase in the number of peroxisomes in liver cells, can be significant in understanding the cellular mechanisms underlying various metabolic and liver diseases. The ability of these compounds to modulate peroxisome numbers in liver cells highlights their potential use in medical research and drug development (Reddy & Krishnakantha, 1975).
Stereochemistry and Synthesis in Medicinal Chemistry
The synthesis and stereochemistry of various piperidine derivatives, including those structurally similar to this compound, have been studied extensively. These research efforts provide valuable insights into the molecular configurations and preferred conformations of these compounds, which are crucial in the field of medicinal chemistry. Understanding the stereochemistry of such molecules is fundamental for designing drugs with specific target interactions (Casy & Jeffery, 1972).
CCR1 Antagonists for Inflammatory Diseases
Research has also focused on 1-acyl-4-benzyl-2,5-dimethylpiperazine derivatives as CCR1 antagonists, useful in the treatment of inflammatory diseases. These compounds, closely related to this compound, demonstrate potential as therapeutic agents in managing conditions characterized by inflammation, such as arthritis and allergic reactions (Norman, 2006).
Electrosynthesis and Chemical Transformations
The electrosynthesis of various compounds, including those related to this compound, has been investigated to develop new chemical transformations. These studies contribute to the understanding of chemical processes and the development of more efficient synthetic methods in organic chemistry (Batanero et al., 2002).
Propiedades
IUPAC Name |
2-benzylsulfanyl-1-(3,5-dimethylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NOS/c1-13-8-14(2)10-17(9-13)16(18)12-19-11-15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWWOSKEKXNKJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(dimethylamino)phenyl]-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4048403.png)
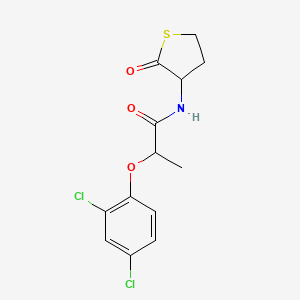
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4048412.png)
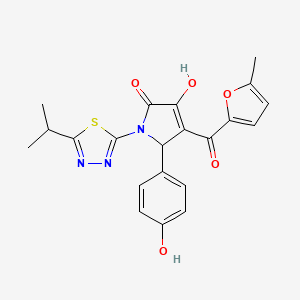
![N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)acetamide](/img/structure/B4048424.png)
![ethyl 4-[({3-allyl-2-[(3-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoate](/img/structure/B4048435.png)
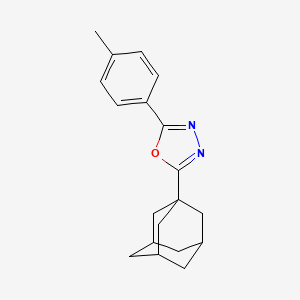
![1-[4-(2-Fluoro-5-methyl-4-nitrophenyl)-2-methylpiperazin-1-yl]propan-1-one](/img/structure/B4048459.png)
![1-(BUTAN-2-YL)-3-HYDROXY-4-[4-(PROPAN-2-YLOXY)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE](/img/structure/B4048466.png)
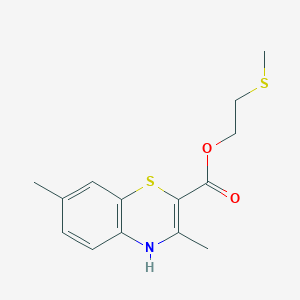
![1,2,2-Trimethyl-3-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]cyclopentanecarboxylic acid](/img/structure/B4048481.png)
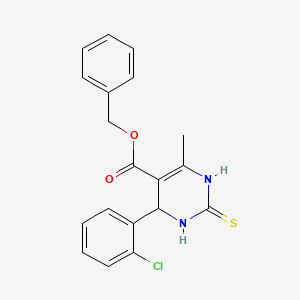
![2,4,6-trimethyl-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B4048503.png)
![2-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl-propan-2-ylamino]ethanol](/img/structure/B4048517.png)
